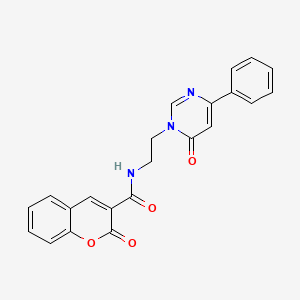

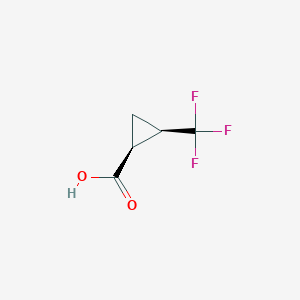

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of compounds including 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide derivatives have been synthesized, with various biological properties being evaluated. These compounds were prepared using ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate, demonstrating potential antibacterial activity against multiple bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Crystal Structure Analysis

Research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related derivatives, which are closely related to the compound of interest, has provided insight into their crystal structures and how these structures vary with substitution and solvation. These studies contribute to understanding the molecular conformation and potential reactivity or binding properties of such compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Antiproliferative Activities and Molecular Docking

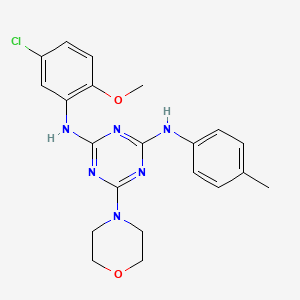

Some derivatives of the compound, specifically pyrimidine-piperazine-chromene and -quinoline conjugates, have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies have provided insights into their potential mechanisms of action, highlighting the importance of the chromene and quinoline moieties when attached to pyrimide and piperazine moieties for enhancing anti-proliferative activities (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017).

Applications in Polymer Synthesis

Research into aromatic polyamides with coumarin chromophores, which relate to the core structure of the specified compound, has explored their synthesis and properties. These polymers, characterized by photosensitive coumarin pendent groups, have demonstrated potential applications due to their good thermal properties and ability to undergo crosslinking under UV illumination. Such materials could have implications for the development of novel materials with specific optical or mechanical properties (M. Nechifor, 2009).

Pharmacological Effects

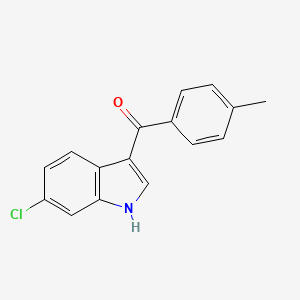

Further studies have investigated heterocyclic compounds containing the coumarin ring for their pharmacological effects. These studies have included the synthesis of pyridopyrimidine and pyridopyridine derivatives and their evaluation for cytotoxicity against breast carcinoma cell lines. This research adds to the understanding of the potential medicinal applications of compounds within this chemical space (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, A. Deeb, 2015).

Propiedades

IUPAC Name |

2-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLQWAWOSIFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)